N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
The compound N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a benzimidazole derivative featuring a furan-2-carboxamide moiety and a 2-methylphenoxyethyl substituent. Its structure comprises:
- A benzimidazole core (1H-1,3-benzodiazol-2-yl), a heterocyclic system known for its role in medicinal chemistry and catalysis .
- A methyl-substituted furan-2-carboxamide group linked via a methylene bridge, offering hydrogen-bonding and electron-rich properties.
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-8-3-6-11-20(17)29-15-13-26-19-10-5-4-9-18(19)24-22(26)16-25(2)23(27)21-12-7-14-28-21/h3-12,14H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVRZZEPOMBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction involving 2-methylphenol and an appropriate alkylating agent.
Formation of Carbamate Linkage: The final step involves the reaction of the benzimidazole derivative with a furan-containing isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Length and Flexibility: The target compound’s 2-methylphenoxyethyl group (C2 chain) contrasts with the 4-(2-methylphenoxy)butyl group (C4 chain) in , suggesting differences in steric accessibility and hydrophobicity. Longer chains may enhance membrane permeability but reduce target specificity.
Carboxamide Modifications: The N-methyl on the furan carboxamide in the target compound and may enhance metabolic stability compared to non-methylated analogs (e.g., ) . Thiourea derivatives (e.g., ) exhibit distinct IR profiles (e.g., C=S stretch at ~1278 cm⁻¹) compared to carboxamides (C=O stretch at ~1672 cm⁻¹), indicating divergent reactivity and coordination behavior.
Benzimidazole Functionalization :
- The 2-methylallyl group in introduces an unsaturated bond, which could participate in conjugation or further derivatization (e.g., Michael addition).
Insights:
- The target compound’s synthesis likely parallels methods for analogous benzimidazoles (e.g., alkylation of benzimidazole N1 with 2-(2-methylphenoxy)ethyl bromide, followed by carboxamide coupling via EDC/HOBt chemistry) .
- X-ray crystallography, as applied in , is critical for confirming regiochemistry and non-covalent interactions (e.g., hydrogen bonding in carboxamides).
Functional Implications
- Catalytic Applications : Benzimidazoles with N,O-directing groups (e.g., ) facilitate metal-catalyzed C–H activation. The target compound’s furan carboxamide may act as a directing group, though its efficacy compared to simpler analogs (e.g., ) requires further study.
- Antioxidant Potential: Thiourea-furan hybrids (e.g., ) exhibit antioxidant activity, but the target compound’s bioactivity remains unexplored in the evidence.
Biological Activity
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by the presence of a furan-2-carboxamide moiety linked to a benzodiazole structure. The synthesis typically involves coupling reactions between furan derivatives and benzodiazole precursors, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane under reflux conditions. This method allows for the formation of the desired amide linkage while ensuring high yields of the product.
Structural Formula
The biological activity of this compound primarily stems from its interaction with various biomolecules:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against a range of pathogenic bacteria and fungi, making it a candidate for further development in infectious disease treatment.
- Fluorescent Probes : The benzodiazole moiety provides fluorescence properties, allowing it to be utilized as a probe in biochemical assays.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspases. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity.
Antimicrobial Testing
In vitro tests revealed that this compound exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) between 10 and 25 µg/mL.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
